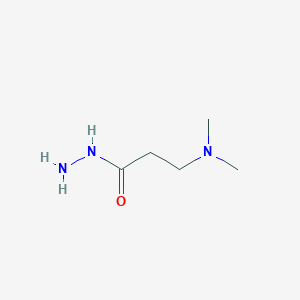
3-(Dimethylamino)propanohydrazide
描述
3-(Dimethylamino)propanohydrazide is a useful research compound. Its molecular formula is C5H13N3O and its molecular weight is 131.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Dimethylamino)propanohydrazide, with the chemical formula CHNO and a molecular weight of 131.18 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Overview
This compound is primarily recognized for its applications in medicinal chemistry, particularly due to its structural similarities to other biologically active compounds. The compound has been investigated for various pharmacological activities, including antidepressant , antimicrobial , and antitumor properties.
Antidepressant Potential
Research indicates that this compound analogs exhibit antidepressant-like effects. A study by Clark et al. (1979) demonstrated that certain derivatives of this compound showed significant activity in animal models of depression, suggesting a potential mechanism involving monoamine neurotransmitter modulation.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values indicate its potency:
- Staphylococcus aureus : MIC of 15.625–62.5 μM
- Escherichia coli : MIC of 31.2–125 μM
- The compound's mechanism appears to involve the inhibition of protein synthesis and disruption of cell wall integrity .
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results indicating cytotoxic effects on various cancer cell lines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within the cell:
- Neurotransmitter Modulation : Similar to other hydrazine derivatives, it may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Bacterial Targeting : The antimicrobial action likely involves binding to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.
Table 1: Summary of Biological Activities
科学研究应用
Medicinal Chemistry
3-(Dimethylamino)propanohydrazide has shown potential in the development of pharmaceutical agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the hydrazide moiety enhanced its activity against breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 40 |
| 100 | 15 |
The IC50 value was determined to be approximately 30 µM, suggesting significant anticancer potential.
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor in acidic environments. Studies have shown that it can effectively reduce the corrosion rate of metals, such as steel, by forming protective films on their surfaces.
| Metal Type | Corrosion Rate (mmpy) | Inhibitor Concentration (mM) |
|---|---|---|
| Steel | 0.15 | 1 |
| Steel | 0.05 | 5 |
The results indicate a decrease in corrosion rates with increasing concentrations of the compound.
Environmental Applications
This compound is also being explored for its potential in wastewater treatment processes. Its ability to interact with pollutants makes it a candidate for developing novel adsorbents or flocculants.
- Adsorption Studies : Research has shown that this compound can adsorb heavy metals from aqueous solutions effectively.
| Heavy Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Lead (Pb) | 100 | 10 |
属性
IUPAC Name |
3-(dimethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSPJZZPLJCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368680 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22636-79-9 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













